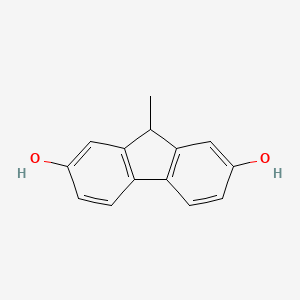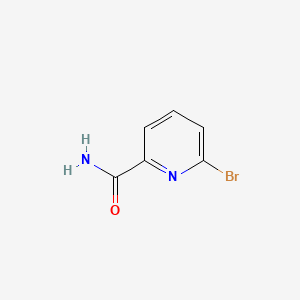
2,3-Dimethyl-1H-indol-5-ol
Overview
Description
2,3-Dimethyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry . The structure of this compound includes a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 2 and 3 positions and a hydroxyl group at the 5 position.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by 2,3-Dimethyl-1H-indol-5-ol and their downstream effects would require more detailed studies.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . The specific results of the action of this compound at the molecular and cellular level would need further investigation.
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-1H-indol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by moderate inhibitory activity, with IC50 values ranging from 96.4 to 40.6 μM . Additionally, indole derivatives can bind to multiple receptors, influencing various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit pro-inflammatory cytokines and chemokines, reducing inflammation and liver injuries . The specific impact of this compound on these cellular processes remains to be further investigated.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Indole derivatives can bind to high-affinity receptors, influencing their activity and downstream signaling pathways . For instance, the binding of this compound to α-glucosidase results in enzyme inhibition, affecting carbohydrate metabolism . Additionally, indole derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Indole derivatives are known for their stability and resistance to degradation In vitro and in vivo studies have shown that indole derivatives can maintain their biological activity over extended periods . The stability and degradation of this compound in different experimental conditions need to be explored to understand its temporal effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses leading to increased biological activity . High doses of indole derivatives can also result in toxic or adverse effects . For instance, excessive doses of indole derivatives have been associated with liver toxicity and other adverse reactions . The threshold effects and toxicities of this compound at different dosages need to be systematically studied in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated and other modified products . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, indole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation . For example, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentrations . The distribution of this compound within different tissues and its effects on cellular localization need to be investigated to understand its pharmacokinetics fully.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can accumulate in the nucleus, influencing gene expression and other nuclear processes . The subcellular localization of this compound and its effects on cellular function need to be explored to understand its mechanism of action fully.
Preparation Methods
The synthesis of 2,3-Dimethyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methyl groups at the desired positions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,3-Dimethyl-1H-indol-5-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming 2,3-Dimethyl-1H-indole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl-1H-indol-5-ol has several scientific research applications:
Comparison with Similar Compounds
2,3-Dimethyl-1H-indol-5-ol can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties, it is found in cruciferous vegetables.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,3-dimethyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDMVUJDKZHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)


![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

